N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine
Description
N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine is a tertiary amine featuring a polyethylene glycol (PEG)-like methoxyethoxyethoxy methyl chain and ethyl substituents.
Properties
CAS No. |
602261-73-4 |
|---|---|
Molecular Formula |
C10H23NO3 |
Molecular Weight |
205.29 g/mol |
IUPAC Name |
N-ethyl-N-[2-(2-methoxyethoxy)ethoxymethyl]ethanamine |
InChI |
InChI=1S/C10H23NO3/c1-4-11(5-2)10-14-9-8-13-7-6-12-3/h4-10H2,1-3H3 |
InChI Key |
LGIBSIGZLQUJHA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)COCCOCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine typically involves the reaction of ethylamine with tri(ethylene glycol) methyl ether. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include the use of solvents such as water, DMSO, DMF, or DCM, and the reaction is typically performed at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, and the product is often purified using techniques such as ultrafiltration or size exclusion chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo substitution reactions where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced amines, and substituted compounds .
Scientific Research Applications
N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Utilized in the synthesis of biologically active compounds and as a linker in bioconjugation reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form new bonds. It can also participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological and chemical activities .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between the target compound and analogs:
Key Findings from Comparative Analysis
Hydrophilicity and Solubility: The target compound’s methoxyethoxyethoxy chain enhances hydrophilicity compared to aromatic analogs like N,N-Dimethyl-2-phenoxyethanamine (). This PEG-like structure may improve water solubility, similar to 2-(2-methoxyethoxy)ethanamine () . Bulky substituents (e.g., tetramethylbutyl-phenoxy in ) reduce solubility but increase lipophilicity, favoring membrane permeability .
Synthetic Routes: Ethoxy-containing amines (e.g., ) are often synthesized via nucleophilic substitution or reductive amination in ethanol/water mixtures, followed by purification via column chromatography . The target compound likely requires similar methods with longer-chain precursors.
Thermal and Conformational Behavior :
- Compounds with flexible ethoxy chains (e.g., ) exhibit dynamic conformational changes observable via NMR at elevated temperatures . The target’s extended chain may show similar behavior but with slower exchange rates due to increased chain length.
Applications: Surfactants/Drug Delivery: The target’s amphiphilic structure aligns with applications seen in ’s diethylamino-ethoxy derivatives, which are used in self-assembling systems .
Safety and Toxicity :
- Ethoxy compounds (e.g., ) may exhibit low acute toxicity but pose environmental persistence concerns. The target’s longer chain could reduce volatility but increase bioaccumulation risks .
Biological Activity
N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine, a complex organic compound, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C11H25NO
- Molecular Weight : 201.33 g/mol
- CAS Number : 74654-07-2
This compound belongs to a class of amines characterized by the presence of ethylene glycol ether moieties, which may influence its solubility and biological interactions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Neurotransmitter Modulation : Initial studies suggest that this compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction could potentially lead to mood modulation and cognitive effects.
- Anti-inflammatory Properties : Some findings indicate that this compound may possess anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines. This could make it a candidate for further research in treating inflammatory conditions.
- Toxicology : Toxicological assessments have shown that the compound has a relatively low toxicity profile in preliminary studies, but more extensive evaluations are necessary to confirm safety in clinical applications.
The exact mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that its structural similarity to known psychoactive substances allows it to modulate receptor activity in the central nervous system.
Clinical Observations
A notable case study involved a patient who presented with symptoms consistent with exposure to similar compounds within the phenethylamine class. The patient exhibited tachycardia and agitation after ingestion, which improved with supportive care. This case highlights the need for further research into the safety profile of such compounds.
Research Findings
A recent study utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze biological samples from subjects exposed to related compounds. The study aimed to identify metabolic pathways and potential biomarkers for exposure, suggesting that similar methodologies could be applied to this compound for future research.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C11H25NO |
| Molecular Weight | 201.33 g/mol |
| CAS Number | 74654-07-2 |
| Toxicity | Low (preliminary findings) |
| Potential Applications | Anti-inflammatory, Neurotransmitter modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
